What is the chemical structure of 1,3-Dibromo-2-(bromomethyl)propane
What is the chemical structure of 1,3-Dibromo-2-(bromomethyl)propane
An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of 1,3-Dibromo-2-(bromomethyl)propane.
Executive Summary
1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4) is a highly symmetrical, polyhalogenated aliphatic compound that serves as a critical electrophilic hub in advanced organic synthesis[1]. Featuring a central methine carbon bonded to three identical bromomethyl groups, this tribromide is engineered for trivalent functionalization. It is an indispensable building block in the design of dendrimers, star polymers, and complex pharmaceutical active ingredients (APIs)[2]. This guide provides a comprehensive breakdown of its structural properties, thermodynamic profile, and a field-validated protocol for its synthesis.
Chemical Identity & Structural Architecture
The molecule consists of a propane backbone with a bromomethyl substitution at the C2 position, resulting in three equivalent primary alkyl bromide moieties[3]. This neopentyl-like beta-branching creates a unique steric environment that dictates its reactivity profile, requiring specific kinetic conditions for successful nucleophilic substitution.
Figure 1: Molecular connectivity of 1,3-Dibromo-2-(bromomethyl)propane.
Physicochemical Profiling
Understanding the thermodynamic and physical properties of 1,3-Dibromo-2-(bromomethyl)propane is essential for designing downstream purification and reaction conditions.
| Property | Value | Source |
| Chemical Formula | C₄H₇Br₃ | |
| Molecular Weight | 294.81 g/mol | [3] |
| CAS Registry Number | 62127-48-4 | |
| Boiling Point | 493.15 K (~220 °C) | [4] |
| Enthalpy of Vaporization | 66.1 kJ/mol (at 490 K) | [5] |
| GHS Classification | Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2 | [1] |
Mechanistic Synthesis & Retrosynthetic Analysis
The most efficient retrosynthetic disconnection of 1,3-dibromo-2-(bromomethyl)propane leads back to the corresponding triol: 2-(hydroxymethyl)propane-1,3-diol. The forward synthesis relies on a global bromination using Phosphorus Tribromide (PBr₃).
Mechanistic Causality: PBr₃ is selected over hydrobromic acid (HBr) to minimize the risk of carbocation-mediated rearrangements and etherification side-reactions. PBr₃ activates the hydroxyl groups by forming a phosphite ester intermediate. The subsequent nucleophilic attack by the bromide ion proceeds via an Sₙ2 mechanism. Because the primary carbons are adjacent to a branched tertiary carbon (beta-branching), the transition state is sterically hindered. Consequently, the reaction requires an initial low temperature (0 °C) to control the violent exothermic activation phase, followed by extended reflux to provide the kinetic energy necessary to drive the sterically demanding Sₙ2 displacement to completion.
Figure 2: Step-by-step synthesis workflow from triol precursor to tribromide product.
Applications in Drug Development & Materials Science
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Medicinal Chemistry: The tribromide acts as a versatile electrophile in the synthesis of heterocyclic systems, including complex pyrrole derivatives, which are heavily investigated for their antimicrobial, anti-inflammatory, and anticancer properties[2]. It is frequently utilized in multiple alkylation sequences to construct sterically constrained, spirocyclic, or multi-armed pharmacophores.
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Macromolecular Engineering: In materials science, the three equivalent reactive sites make it an ideal core molecule for synthesizing first-generation dendrimers and highly cross-linked polymer networks via exhaustive nucleophilic substitution with amines or alkoxides.
Validated Experimental Protocol: Synthesis and Purification
This protocol describes the conversion of 2-(hydroxymethyl)propane-1,3-diol to 1,3-dibromo-2-(bromomethyl)propane. It is designed as a self-validating system, utilizing continuous monitoring and specific workup steps to ensure high fidelity and yield.
Materials:
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2-(Hydroxymethyl)propane-1,3-diol (1.0 eq)
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Phosphorus tribromide (PBr₃) (1.2 eq, providing 3.6 eq of reactive Br)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous NaHCO₃
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Anhydrous MgSO₄
Step-by-Step Methodology:
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Preparation & Activation (Exotherm Control):
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Dissolve 2-(hydroxymethyl)propane-1,3-diol in anhydrous DCM under an inert argon atmosphere.
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Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The initial reaction between PBr₃ and aliphatic alcohols is highly exothermic; strict cooling prevents solvent boil-off and suppresses the formation of undesired alkyl phosphonates.
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Add PBr₃ dropwise over 30 minutes via a pressure-equalizing addition funnel.
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Nucleophilic Displacement (Kinetic Driving):
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Remove the ice bath and allow the mixture to warm to room temperature.
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Attach a reflux condenser and heat the mixture to 40-50 °C (refluxing DCM) for 12-16 hours. Causality: The beta-branched primary carbons present a high steric barrier for the incoming bromide ions. Extended thermal energy is required to push the Sₙ2 displacement of the phosphite leaving groups to absolute completion.
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Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1) until the triol and mono-/di-brominated intermediates are fully consumed.
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Quenching & Neutralization:
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Cool the reaction mixture back to 0 °C.
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Carefully quench by the dropwise addition of ice-cold water.
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Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase pH is ~7.5. Causality: This step is critical to neutralize and remove the phosphorous acid (H₃PO₃) byproduct and any unreacted PBr₃, preventing acid-catalyzed degradation of the product during distillation.
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Isolation & Purification:
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Separate the organic (DCM) layer and extract the aqueous layer twice with fresh DCM.
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Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to yield the crude tribromide.
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Purify via vacuum distillation to isolate pure 1,3-dibromo-2-(bromomethyl)propane as a dense, clear liquid. Validation Check: The product should distill at approximately 220 °C at atmospheric pressure[4], or correspondingly lower under applied vacuum.
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References
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NextSDS. "1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information."1
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Stenutz. "1,3-dibromo-2-(bromomethyl)propane."6
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Sigma-Aldrich. "CAS 62127-48-4 | 1,3-Dibromo-2-(bromomethyl)propane." 3
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EvitaChem. "Buy 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole." 2
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AIP Publishing. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." 5
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EPDF. "Thermophysical Properties of Chemicals and Hydrocarbons." 4
